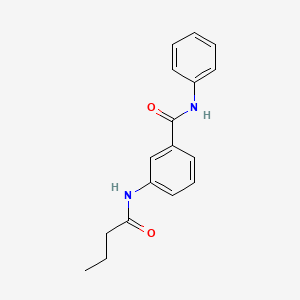![molecular formula C18H26N2O4S B5914709 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune response. CP-690,550 has been shown to be effective in clinical trials and has the potential to be a valuable therapeutic option for patients with autoimmune diseases.
作用机制
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide exerts its therapeutic effects by selectively inhibiting JAK3, which is involved in the signaling pathways of several cytokines involved in immune response. JAK3 is expressed primarily in hematopoietic cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide reduces the production of cytokines such as IL-2, IL-4, and IL-7, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in the immune response and the inflammatory processes that contribute to autoimmune diseases.
Biochemical and Physiological Effects
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has several biochemical and physiological effects that contribute to its therapeutic effects. By inhibiting JAK3, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide reduces the production of cytokines that are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in the immune response and the inflammatory processes that contribute to autoimmune diseases. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has also been shown to reduce the production of antibodies and the activation of dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has a high degree of selectivity for JAK3. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can lead to off-target effects and toxicity. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development and application of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. One area of research is the development of new JAK3 inhibitors with improved selectivity and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other JAK3 inhibitors. This could help to identify patients who are most likely to benefit from treatment and optimize dosing regimens. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other JAK3 inhibitors in the treatment of autoimmune diseases.
合成方法
The synthesis of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanmethanol to form the intermediate compound 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. The synthesis of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been optimized to improve yield and purity, and several methods have been developed for large-scale production.
科学研究应用
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide selectively inhibits JAK3, which plays a key role in the signaling pathways of several cytokines involved in immune response, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to be effective in reducing the production of these cytokines and inhibiting the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
2-cyclopentyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(12-14-4-1-2-5-14)20-15-7-9-17(10-8-15)25(22,23)19-13-16-6-3-11-24-16/h7-10,14,16,19H,1-6,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLIJXHDFTIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)